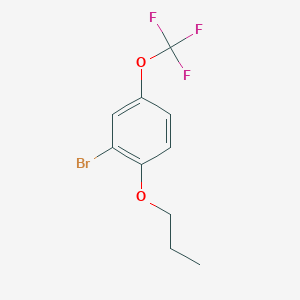

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene

Description

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene is a substituted benzene derivative featuring three distinct functional groups:

- Bromo at position 2: A halogen substituent that can act as a leaving group in nucleophilic substitution reactions.

- Propoxy at position 1: An ether group with a three-carbon chain, influencing solubility and steric bulk.

- Trifluoromethoxy at position 4: An electron-withdrawing group that enhances chemical stability and modulates electronic properties.

These analogs are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

2-bromo-1-propoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCOXAOUBZXPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene typically involves the bromination of a suitable precursor, followed by the introduction of the propoxy and trifluoromethoxy groups. One common method involves the reaction of 2-bromo-4-trifluoromethoxy-phenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethoxy group can be reduced to a trifluoromethyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of trifluoromethyl derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifluoromethoxy group enhances reactivity and stability, making it suitable for:

- Pharmaceutical Development: Used in synthesizing drug candidates targeting specific biological pathways.

- Agrochemicals: Acts as an intermediate in the production of herbicides and pesticides.

Medicinal Chemistry

The compound's structural features allow it to interact with various biological targets:

- Enzyme Inhibition: It can be used to study enzyme interactions, potentially leading to the development of inhibitors for therapeutic applications.

- Bioactive Molecules: The compound may serve as a scaffold for designing new bioactive molecules with desired pharmacological properties.

Material Science

In materials science, 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene is utilized in the development of specialty chemicals:

- Liquid Crystals: Its unique electronic properties make it suitable for applications in liquid crystal displays.

- Polymers: The compound can contribute to the synthesis of polymers with enhanced thermal stability and chemical resistance.

Antimicrobial Activity

Research has shown that structurally similar compounds exhibit antimicrobial properties. For example:

- A study on nitro-substituted analogs indicated significant activity against pathogens like Mycobacterium tuberculosis, suggesting potential for similar activities in this compound.

Drug Development

Studies focusing on derivatives containing trifluoromethyl groups have highlighted their efficacy against resistant bacterial strains, emphasizing the importance of structural modifications for enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The propoxy group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Effects on Reactivity: Bromo vs. Chloro/Fluoro: Bromo’s larger atomic radius enhances leaving-group ability in substitution reactions compared to chloro or fluoro. For example, 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is utilized in cross-coupling reactions due to bromo’s superior reactivity . Propoxy vs.

Electronic Modulation :

- The trifluoromethoxy group (OCF₃) at position 4 stabilizes the aromatic ring via electron withdrawal, a feature shared across all analogs. However, substituents like fluoro (in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) further polarize the ring, altering regioselectivity in electrophilic substitutions .

Applications :

- 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene : Used as a precursor in agrochemical synthesis due to its balanced steric and electronic profile .

- 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene : Valued in pharmaceutical intermediates for dual halogen reactivity .

Research Findings and Data Analysis

Physical and Chemical Properties:

- Molecular Weight Trends : The addition of halogens (e.g., Cl, F) increases molecular weight incrementally, as seen in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (275.45 g/mol) versus 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (255.04 g/mol) .

- Purity and Availability : Commercial availability varies, with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene being the most accessible (98% purity) .

Biological Activity

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The chemical formula for 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene is . The presence of bromine and trifluoromethoxy groups contributes to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing brominated and trifluoromethoxy groups exhibit significant anticancer activity. For instance, the structural analogs of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene have been evaluated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

These findings suggest that the compound may exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanism of action for 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene involves the inhibition of key signaling pathways associated with cell proliferation. It is hypothesized that the compound interacts with specific kinases, leading to downstream effects that promote apoptosis in malignant cells.

Case Study: Inhibition of Kinase Activity

In a study focusing on kinase inhibitors, similar compounds demonstrated effective binding to the ATP-binding site of kinases involved in tumor growth. The structural modifications provided by the bromine and trifluoromethoxy groups enhanced binding affinity, suggesting a promising avenue for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic routes allow for the generation of derivatives that can be tested for enhanced biological activity.

Table 2: Synthetic Routes for Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 | 85 | |

| Sonogashira Reaction | CuI catalyst, Et3N | 75 |

These methods highlight the versatility in creating derivatives that may exhibit improved pharmacological properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize byproducts. For brominated trifluoromethoxybenzene derivatives, nucleophilic aromatic substitution (SNAr) is often employed using precursors like 4-trifluoromethoxyphenol. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using methanol/water) is critical to isolate the target compound .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode). Compare retention times with known standards .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in brominated trifluoromethoxybenzene derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and 2D experiments (HSQC, HMBC). The trifluoromethoxy (-OCF₃) group exhibits distinct ¹⁹F coupling (~5–10 Hz splitting in ¹H NMR) and ¹³C shifts near δ 120–125 ppm .

- IR : Identify C-Br (550–600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches.

- HRMS : Use ESI+ or EI modes to confirm molecular ion ([M+H]⁺) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential for handling brominated aryl ethers like 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential halogenated aryl toxicity. Store at 2–8°C in amber glass vials to prevent photodegradation. Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model transition states and electron density maps. Analyze Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, simulate Pd(0)-mediated oxidative addition at the C-Br bond . Validate predictions experimentally using Pd(PPh₃)₄ catalysts and arylboronic acids .

Q. What strategies address contradictions in spectroscopic data for brominated trifluoromethoxybenzene derivatives?

- Methodology :

- Dynamic NMR : Resolve rotational barriers (e.g., hindered propoxy group rotation) by varying temperature (−40°C to 80°C) .

- X-ray crystallography : Use SHELX for single-crystal refinement to confirm bond lengths/angles (e.g., C-Br ~1.90 Å, C-O-C ~1.40 Å) .

- Isotopic labeling : Synthesize ¹⁸O-labeled analogs to trace oxygenated functional groups .

Q. How does the trifluoromethoxy group influence the biological activity of brominated aryl ethers?

- Methodology :

- In vitro assays : Test cytochrome P450 inhibition using liver microsomes. The -OCF₃ group enhances metabolic stability compared to -OCH₃ due to fluorine’s electronegativity .

- QSAR modeling : Correlate logP (XLogP3 ~3.7) and topological polar surface area (~9.2 Ų) with membrane permeability .

Q. What are the challenges in scaling up the synthesis of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene for preclinical studies?

- Methodology :

- Batch vs. flow chemistry : Compare yields in batch reactors (glass) vs. continuous flow systems (PTFE tubing). Flow systems reduce exothermic risks in bromination steps .

- Purification at scale : Replace column chromatography with fractional distillation (vacuum, 0.1–1 mmHg) for cost-effective isolation .

Data Contradictions and Resolution

Q. Why do computational models and experimental data sometimes diverge in predicting substituent effects on brominated aryl ethers?

- Analysis : Discrepancies arise from solvent effects (implicit vs. explicit solvation models) and approximations in van der Waals radii. Validate models using COSMO-RS for solvent interactions and adjust basis sets (e.g., 6-311++G**) for halogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.